

basic chemical properties of L-Uridine

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Compound of Interest

Compound Name: *L-Uridine*

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An In-depth Technical Guide on the Core Chemical Properties of **L-Uridine**

Introduction

Uridine, a glycosylated pyrimidine, is a fundamental nucleoside composed of a uracil base linked to a ribose sugar via a β -N₁-glycosidic bond.^[1] As one of the five standard nucleosides that constitute nucleic acids, it is integral to RNA structure and is not typically found in DNA, where it is replaced by thymidine.^[2] Beyond its role in nucleic acid synthesis, uridine and its phosphorylated derivatives, such as Uridine Triphosphate (UTP), are pivotal in a multitude of cellular processes. These include glycogen and membrane synthesis, protein glycosylation, and extracellular signaling.^{[3][4][5]} This guide provides a detailed overview of the core chemical properties of **L-Uridine**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

L-Uridine is a white, odorless, crystalline powder with a slightly sweet and acid taste.^{[6][7][8]} It is chemically stable under standard laboratory conditions.^[2] Aqueous solutions at pH 7 demonstrate stability for several days when refrigerated at 4°C, and frozen stock solutions can remain stable for months at -20°C, though repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The fundamental physicochemical properties of **L-Uridine** are summarized in the table below for ease of reference and comparison.

Property	Value	References
Molecular Formula	C ₉ H ₁₂ N ₂ O ₆	[6] [9] [10]
Molecular Weight	244.20 g/mol	[9] [10] [11]
Melting Point	163-172 °C	[1] [4] [12]
Density	1.674 - 1.727 g/cm ³	[6] [8]
pKa	~9.3 (N3-H proton)	[4] [13]
LogP (Octanol/Water)	-1.58 to -1.98	[1] [4]
Appearance	White crystalline powder	[6] [8]

Solubility Profile

Uridine's polarity, imparted by multiple hydroxyl groups, governs its solubility. It is highly hydrophilic and readily dissolves in water.[\[6\]](#) Its solubility in various common laboratory solvents is detailed below.

Solvent	Solubility	References
Water	~50 mg/mL; Highly soluble	[4] [7]
Phosphate-Buffered Saline (PBS, pH 7.2)	~5 mg/mL	[14]
Dimethyl Sulfoxide (DMSO)	~10 - 71.4 mg/mL	[11] [14]
Dimethylformamide (DMF)	~16 mg/mL	[14]
Methanol	Soluble	[4] [5]
Ethanol	Slightly soluble in dilute ethanol; Insoluble in absolute ethanol	[7]

Key Signaling and Metabolic Pathways

Uridine is a central node in pyrimidine metabolism, primarily utilized through the salvage pathway to generate essential nucleotides. This pathway is critical in tissues that may have a limited capacity for de novo synthesis.[15] Once transported into the cell, uridine is phosphorylated to Uridine Monophosphate (UMP), which is further converted to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).[16] These activated forms of uridine are indispensable for various biosynthetic and signaling functions.

UTP serves as a precursor for the synthesis of UDP-sugars, such as UDP-glucose, which is the activated form of glucose used in glycogen synthesis.[3][17] Furthermore, UTP and UDP can be released from cells and act as extracellular signaling molecules, activating P2Y purinergic receptors to modulate a range of physiological responses.[17][18] Uridine also plays a role in regulating signaling cascades like the MAPK and NF- κ B pathways, which are involved in cellular responses to stress and inflammation.[3][15]

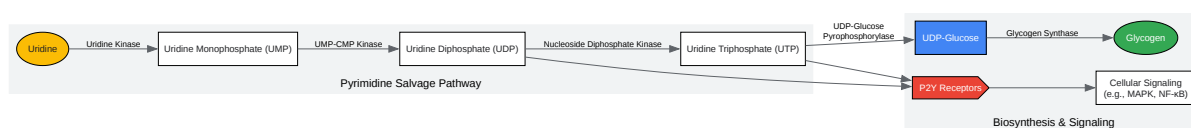


Fig 1: Uridine Metabolic & Signaling Pathways

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Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the chemical properties of substances like **L-Uridine**. Below are detailed protocols for two fundamental experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. The capillary method is a widely used, reliable technique.^[19]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **L-Uridine** is placed on a clean, dry surface. The open end of a glass capillary tube is jabbed into the powder to collect a small amount of the sample.^[20]
- **Sample Packing:** The capillary tube is inverted and tapped gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, the tube is dropped, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times.^[20] The final packed sample height should be 2-3 mm.^[20]
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- **Heating and Observation:**
 - If the approximate melting point is known, the sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.^[20]
 - The heating rate is then reduced significantly to approximately 1-2°C per minute to ensure thermal equilibrium.^{[19][20]}
 - The sample is observed continuously through the magnified viewfinder.
- **Data Recording:** Two temperatures are recorded:
 - T₁: The temperature at which the first droplet of liquid is observed.
 - T₂: The temperature at which the last crystal of the solid melts completely.
 - The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of high purity.^[19]

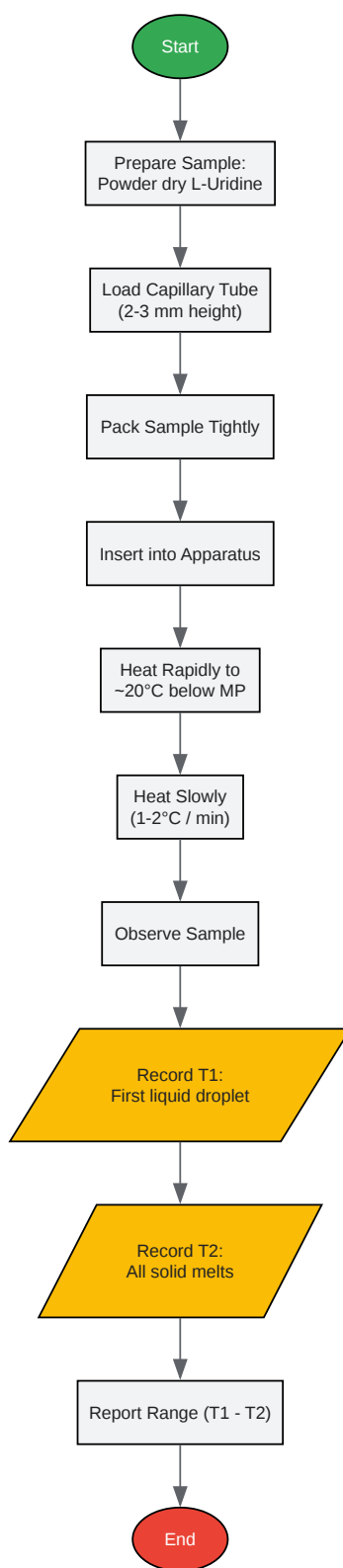


Fig 2: Melting Point Determination Workflow

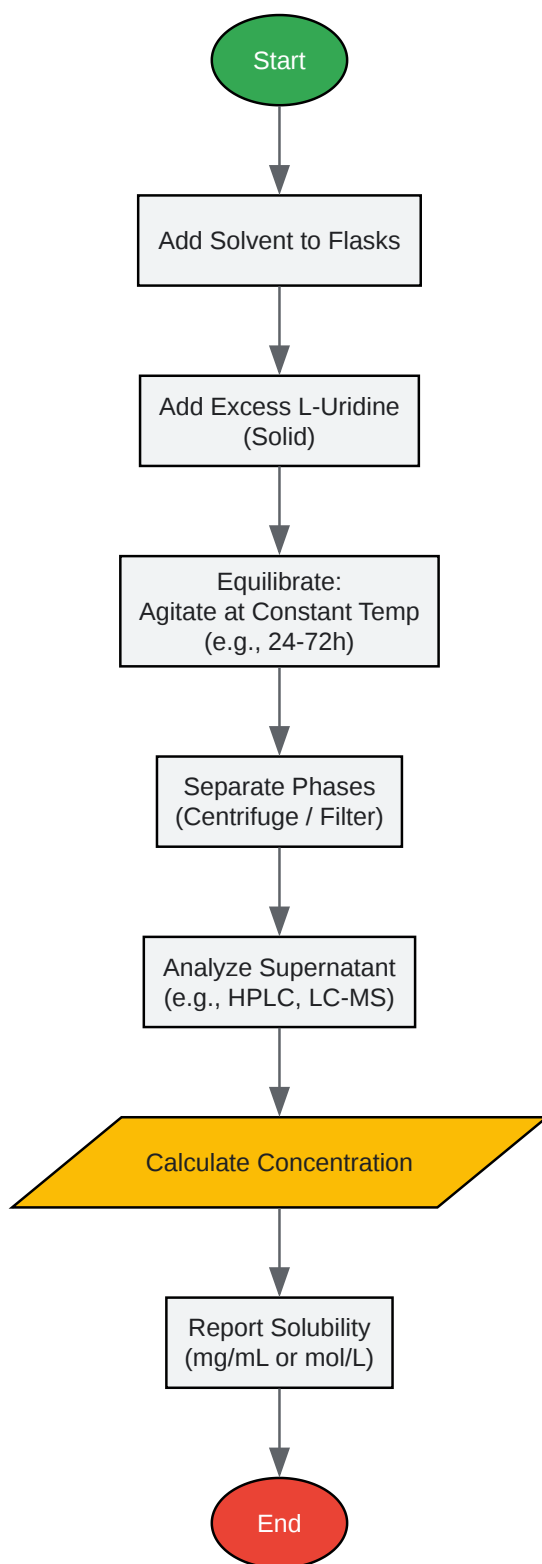


Fig 3: Equilibrium Solubility Workflow (Shake-Flask)

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